1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-[(prop-2-en-1-yl)oxy]heptane is a fluorinated compound notable for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by a long carbon chain with multiple fluorine substituents and an ether functional group.
The compound can be synthesized through various chemical reactions involving fluorinated precursors. Its detailed synthesis and properties are documented in chemical databases and publications related to fluorinated compounds.
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-[(prop-2-en-1-yl)oxy]heptane belongs to the class of perfluorinated compounds. These compounds are recognized for their stability and resistance to degradation in environmental conditions.
The synthesis of 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-[(prop-2-en-1-yl)oxy]heptane typically involves the following steps:
The reactions often require specific conditions such as controlled temperatures and inert atmospheres to prevent unwanted side reactions. The use of catalysts may also enhance the efficiency of the synthesis.
The molecular structure of 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-[(prop-2-en-1-yl)oxy]heptane can be represented using various chemical notations:
FC(F)(C(F)(F)C(F)(F)C(F)(F)C(F)F)C(F)(F)OCC=C
This notation indicates the presence of multiple fluorine atoms attached to a heptane backbone with an ether linkage.
Key data points for this compound include:
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-[(prop-2-en-1-yl)oxy]heptane can participate in several chemical reactions:
The specific conditions for these reactions depend on factors such as temperature and solvent choice. For instance:
The mechanism by which 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-[(prop-2-en-1-yl)oxy]heptane exerts its chemical behavior can be understood through its interactions with other molecules:
Kinetic studies may provide insights into reaction rates and mechanisms under various conditions.
Key physical properties of 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-[(prop-2-en-1-yl)oxy]heptane include:
Chemical properties include:
This compound has potential applications in various fields:
CAS No.: 525-82-6
CAS No.: 1246815-51-9
CAS No.: 65207-12-7
CAS No.:
CAS No.: 7803-60-3
CAS No.: